molecular formula C18H14ClN5O B11216493 N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11216493
M. Wt: 351.8 g/mol
InChI Key: DCLHPVRPCFHNTR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions.

    Substitution reactions:

    Amination: The final step involves the amination of the pyrazolo[3,4-d]pyrimidine core to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups (if present) to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential anti-cancer properties. It has been studied for its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. Additionally, its anti-inflammatory and antimicrobial activities make it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chloro-4-methoxyphenyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14ClN5O

Molecular Weight

351.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H14ClN5O/c1-25-16-8-7-12(9-15(16)19)23-17-14-10-22-24(18(14)21-11-20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21,23)

InChI Key

DCLHPVRPCFHNTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)Cl

Origin of Product

United States

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